molecular formula C20H23N3O3 B2559590 N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049437-44-6

N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2559590
CAS No.: 1049437-44-6
M. Wt: 353.422
InChI Key: WXDBCLNWHGHBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety linked to a benzo[d][1,3]dioxole-5-carboxamide framework. It is known for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.

    Coupling with benzo[d][1,3]dioxole-5-carboxylic acid: The phenylpiperazine intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders such as Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be compared to other similar compounds such as:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.

    N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: A structurally related compound with different alkyl substitution.

The uniqueness of this compound lies in its specific structural features and its potential therapeutic applications, particularly in the field of neurology.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-20(16-6-7-18-19(14-16)26-15-25-18)21-8-9-22-10-12-23(13-11-22)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDBCLNWHGHBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.